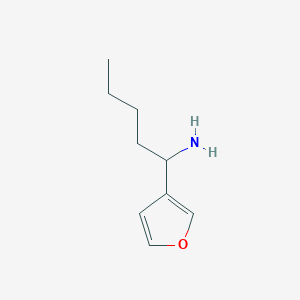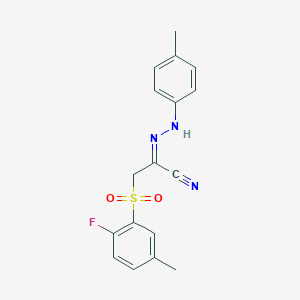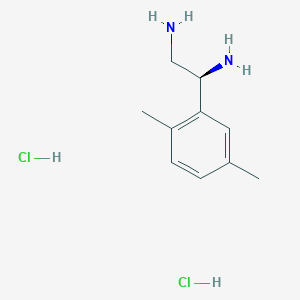
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl It is a chiral diamine, meaning it has two amine groups attached to a carbon atom that is bonded to a phenyl ring with two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method involves the reduction of 2,5-dimethylphenylacetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like ethanol or tetrahydrofuran (THF). The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride typically involve large-scale reductive amination processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the nitro or ketone precursor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides
Common Reagents and Conditions
Common reagents used in the reactions of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Alkyl halides, acyl halides
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine include:
(1S,2S)-(-)-1,2-Diphenylethylenediamine: A chiral diamine used as a resolving agent and in asymmetric synthesis.
Ethanone, 1-(2,5-dimethylphenyl)-: A related compound with a ketone functional group instead of amine groups.
Uniqueness
The uniqueness of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine lies in its specific chiral structure and the presence of two amine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Propiedades
Fórmula molecular |
C10H18Cl2N2 |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1 |
Clave InChI |
PYIQSYSXILVARG-YQFADDPSSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@@H](CN)N.Cl.Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
![3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
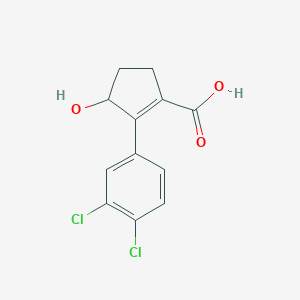

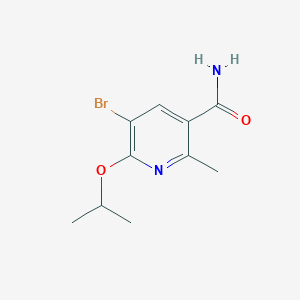

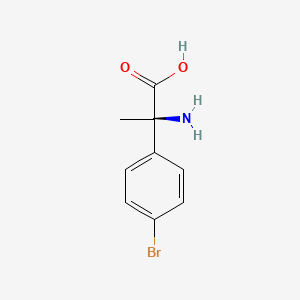
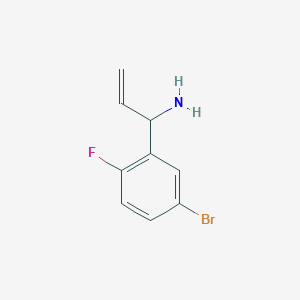
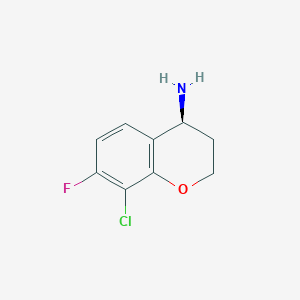
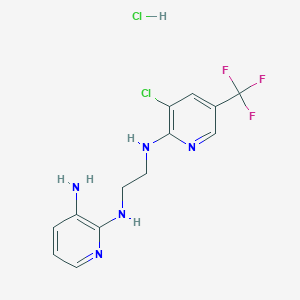
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
